Pubescine - 482-96-2

Pubescine

Catalog Number: EVT-10895006
CAS Number: 482-96-2
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pubescine is a natural product found in Rauvolfia serpentina, Vinca major, and other organisms with data available.
Source

The primary source of pubescine is the stem bark and seeds of Holarrhena pubescens, a plant traditionally used in herbal medicine. This plant is rich in various alkaloids, including pubescine, which have been isolated and characterized through various extraction methods, including Soxhlet extraction and chromatographic techniques .

Classification

Pubescine belongs to the class of steroidal alkaloids. It is characterized by its complex molecular structure, which includes multiple rings typical of steroid compounds. Its classification as an alkaloid indicates that it possesses nitrogen in its structure, contributing to its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of pubescine can be achieved through several methods, primarily focusing on extraction from natural sources. The most common method involves:

  1. Extraction: Utilizing solvents such as methanol or ethanol to extract the alkaloids from dried plant materials.
  2. Chromatography: Employing techniques like silica gel column chromatography to isolate pubescine from other constituents.
  3. Characterization: Using spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy) to confirm the identity and purity of the isolated compound .

Technical Details

The extraction process typically involves grinding the plant material, followed by solvent extraction under controlled conditions (e.g., temperature and time). After extraction, the solution is concentrated, and chromatographic techniques are applied to separate pubescine based on its chemical properties.

Molecular Structure Analysis

Structure

Pubescine's molecular structure features a steroid backbone with specific functional groups that contribute to its biological activity. The detailed structure can be represented as follows:

  • Molecular Formula: C₁₉H₂₃N
  • Molecular Weight: Approximately 281.39 g/mol
  • Structural Features: The structure contains multiple fused rings characteristic of steroid compounds along with a nitrogen-containing piperidine ring .

Data

The structural data can be further analyzed using computational methods such as molecular docking studies, which have shown that pubescine interacts with specific receptors, indicating its potential as a therapeutic agent .

Chemical Reactions Analysis

Reactions

Pubescine undergoes various chemical reactions typical for alkaloids, including:

  1. Hydrogen Bond Formation: In docking studies, pubescine was found to form hydrogen bonds with specific amino acids in target proteins, enhancing its binding affinity.
  2. Van der Waals Interactions: These interactions contribute to the stability of the complex formed between pubescine and receptor proteins .

Technical Details

The binding energy calculated during molecular docking studies indicates that pubescine has a significant affinity for certain receptors, making it a candidate for further pharmacological exploration.

Mechanism of Action

Process

Pubescine's mechanism of action involves its interaction with biological receptors, particularly those involved in melanin synthesis. Studies indicate that it may promote melanin production through modulation of signaling pathways associated with melanogenesis .

Data

In vitro studies have demonstrated that pubescine influences melanin synthesis in melanocyte cell lines, suggesting its potential use in treatments related to pigmentation disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pubescine typically appears as a white crystalline solid.
  • Melting Point: The melting point can vary depending on purity but is generally around 120-125 °C.

Chemical Properties

  • Solubility: Pubescine is soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions .
Applications

Scientific Uses

Pubescine has several potential applications in scientific research and medicine:

  1. Pharmacological Research: Due to its interaction with biological receptors, it is being studied for potential therapeutic effects in treating conditions related to pigmentation and possibly other diseases.
  2. Natural Product Chemistry: As a compound derived from a medicinal plant, it serves as a model for studying the bioactive components of traditional herbal remedies .
Biosynthesis and Metabolic Engineering of Pubescine

Evolutionary Origins of Pubescine Biosynthetic Pathways

Pubescine, a bioactive prenylated flavonol glycoside characteristic of Epimedium pubescens, originates from ancient plant secondary metabolic pathways. Genomic analyses reveal that its biosynthetic machinery emerged through the adaptive evolution of phenylpropanoid and flavonoid pathways in early-diverging eudicots. Key enzymes like phenylalanine ammonia-lyase (PAL) exhibit deep phylogenetic conservation, with Epimedium PAL genes clustering into distinct evolutionary clades. Notably, EpPAL2 and EpPAL3 display significantly slower evolutionary rates (~10–54 times lower) compared to other PAL paralogs, indicating strong purifying selection to maintain their specialized functions in pubescine precursor synthesis [9]. This conservation aligns with their critical role in channeling carbon flux from primary metabolism (L-phenylalanine) into the phenylpropanoid pathway—the gateway to pubescine’s core flavonoid scaffold. The expansion of downstream modification enzymes, particularly UDP-glycosyltransferases (UGTs), further shaped pubescine diversification. Epimedium harbors 339 UGT genes—the largest such family reported in plants—with lineage-specific duplications enabling neofunctionalization for glycosylation steps unique to prenylated flavonols like pubescine [6].

Table 1: Evolutionary Features of Key Pubescine Biosynthetic Genes in Epimedium pubescens*

Gene FamilyGene IdentifierEvolutionary Rate (dN/dS)Proposed Functional Specialization
PALEpPAL2, EpPAL30.001–0.005 (very low)Flavonoid precursor supply
UGTEpUGT79 subgroupNot calculated (lineage-specific expansion)Pubescine glycosylation
PT (Prenyltransferase)UncharacterizedUnknownPrenyl moiety addition

Enzymatic Machinery in Pubescine Production: Gene Cluster Identification

Pubescine biosynthesis involves a coordinated enzymatic cascade: 1) Phenylpropanoid formation: PAL (EpPAL1-3) deaminates L-phenylalanine to cinnamate. 2) Flavonoid backbone assembly: Chalcone synthase (CHS) and isomerase generate naringenin. 3) Prenylation: Membrane-associated prenyltransferases (PTs) attach hydrophobic prenyl groups (e.g., dimethylallyl pyrophosphate-derived) to the flavonol core, enhancing bioactivity. 4) Glycosylation: UGTs (e.g., EpGT60) catalyze sugar transfer (often rhamnose or glucose) to hydroxyl groups, stabilizing the molecule and modulating solubility [6].

Genome mining in E. pubescens has identified chromosomal regions enriched in these biosynthetic genes. While classic "gene clusters" (tightly linked co-regulated genes) remain elusive, EpPAL2 and EpPAL3 reside on chromosome 4, whereas tandemly duplicated EpPAL5/6 and UGTs like EpGT60 localize to chromosome 6. This distribution suggests regulatory rather than physical clustering, potentially coordinated by shared transcription factor binding motifs in promoter regions [9]. Crucially, EpGT60 (a UGT79 family member) has been experimentally validated to glycosylate 8-prenylkaempferol and icaritin, yielding baohuoside II and I—direct precursors to pubescine-type compounds [6].

Heterologous Expression Systems for Pubescine Yield Optimization

Reconstituting pubescine biosynthesis in heterologous hosts faces challenges: complex enzymatic steps, membrane-associated PTs, and regioselective UGTs. Current systems include:

  • Prokaryotic Systems: Escherichia coli is used for single-enzyme studies (e.g., EpGT60 expression). Optimized conditions (pH 7.5, 30°C) enable in vitro glycosylation of fed aglycones (Km ~0.12 mM for 8-prenylkaempferol) [6]. However, E. coli lacks ER membranes for functional PT expression and post-translational modifications essential for some plant enzymes.
  • Yeast Systems: Saccharomyces cerevisiae and Pichia pastoris offer eukaryotic machinery and are preferred for multi-step pathways. Pichia’s strong AOX1 promoter drives high-yield expression, and its glycosylation capacity supports UGT function. Endoplasmic reticulum (ER) engineering facilitates PT localization [3].
  • Baculovirus-Insect Cells: Ideal for expressing complex, membrane-bound PTs. Provide advanced post-translational modifications but are cost-prohibitive for large-scale production [3] [10].
  • Plant Cell Cultures: Epimedium-derived suspensions natively express the pathway. Elicitation (e.g., high light) boosts pubescine yields by upregulating EpPAL2/3 and EpGT60 [6] [9].

Table 2: Performance of Heterologous Systems for Key Pubescine Biosynthetic Steps

Host SystemEnzyme ExpressedYield/ActivityMajor Limitations
Escherichia coliEpGT60 (UGT)Vmax = 48 nkat/mg; Baohuoside II from fed 8-prenylkaempferolCannot express functional PTs; no glycosylation precursors
Pichia pastorisUnreported PTs/UGTsTheoretically higher than E. coliRequires extensive strain engineering
Plant cell culture (E. pubescens)Endogenous pathwayElicitor-induced 2–3 fold yield increaseSlow growth; regulatory complexity

Strategic Engineering: Fusion tags (e.g., maltose-binding protein) enhance soluble expression of UGTs in E. coli. Co-expression of Arabidopsis cytochrome P450 reductases in yeast supports PT activity. Modular pathway engineering ("chassis" strains with precursor pathways) is under development [6] [10].

Regulatory Networks Governing Pubescine Metabolic Flux

Pubescine accumulation is dynamically controlled by hierarchical regulatory networks:

  • Transcription Factors (TFs): Basic helix-loop-helix (bHLH) and MYB TFs bind promoters of EpPAL and EpUGT genes. EpPAL2/3 expression strongly correlates (r > 0.9) with prenylated flavonol glycoside levels under high-light stress, implying direct TF-mediated upregulation [9].
  • Metabolite Feedback: Cinnamate (PAL product) may inhibit PAL activity, creating feedback loops. Sucrose-induced signaling also modulates pathway flux.
  • Environmental Sensing: Light-responsive elements in EpGT60 and EpPAL promoters integrate photoregulation. High light increases EpPAL2/3 transcripts 5–8 fold, synchronizing with pubescine accumulation [6].

Computational models like FlexFlux integrate metabolic flux analysis with Boolean regulatory rules. For example, simulating the "high-light" condition predicts:

  • Light sensors activate MYB/bHLH TFs.
  • TFs derepress EpPAL2/3 and EpGT60.
  • Increased PAL flux elevates cinnamate pools.
  • Glycosylation capacity becomes flux-limiting, necessitating EpUGT overexpression [2] [7].

The qORAC (Specific Flux Optimization by Robust Adaptive Control) theory further posits that maintaining maximal pubescine flux under N environmental variables (e.g., light, nutrients) requires at least N regulatory metabolites (e.g., sucrose, phenylalanine) controlling TF activity. This aligns with observed multi-input regulation in Epimedium [7].

Properties

CAS Number

482-96-2

Product Name

Pubescine

IUPAC Name

methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1

InChI Key

KXEMQEGRZWUKJS-RURTYGRKSA-N

Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
Practically insol in water; moderately sol in methanol, benzene, chloroform, and other organic solvents

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

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